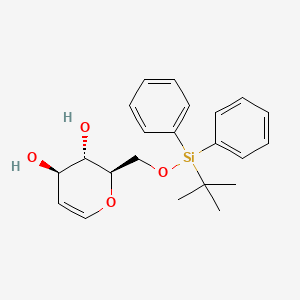

6-O-tert-Butyldiphenylsilyl-D-glucal

Overview

Description

6-O-tert-Butyldiphenylsilyl-D-glucal is an important building block for both solution and solid-phase synthesis of oligosaccharides . It is extensively employed in the biomedical sector and exhibits its significance as a vital precursor in the synthesis of diverse pharmaceuticals and molecules intended for the targeted therapy of ailments like diabetes and cancer .

Synthesis Analysis

The synthesis of 6-O-tert-Butyldiphenylsilyl-D-glucal involves a multi-step reaction with two steps . The first step involves potassium carbonate in methanol under an inert atmosphere. The second step involves dmap and pyridine at 0 - 20 °C under an inert atmosphere .Molecular Structure Analysis

The molecular formula of 6-O-tert-Butyldiphenylsilyl-D-glucal is C22H28O4Si . Its molecular weight is 384.54 .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-O-tert-Butyldiphenylsilyl-D-glucal are not explicitly mentioned in the sources .Scientific Research Applications

Protective Group in Carbohydrate Synthesis

6-O-tert-Butyldiphenylsilyl-D-glucal serves as a protective group in carbohydrate synthesis. It's used for direct 3,6-di-O-protection of D-glucal, enabling the unprotected 4-hydroxy group to be accessible to other protective groups. This process facilitates the synthesis of glycoconjugates (Kinzy & Schmidt, 1987).

Synthesis of Unsaturated β-O-Glycosides

In the palladium(0)-catalyzed synthesis of β-O-glycosides, 6-O-tert-butyldiphenylsilyl-D-glucal is a crucial intermediate. The reaction is stereospecific, leading to the formation of unsaturated β-O-glycosides (Kubiak, Kołodziuk, Porwański, & Zawisza, 2015).

Reagent in Vilsmeier-Haack Reactions

This compound demonstrates particular sensitivity towards Vilsmeier-Haack reagents, leading to the selective conversion of its silyl ethers to the corresponding C(6)-O-formates. This specificity is crucial in organic synthesis (Lellouche & Koeller, 2001).

Iodine(III)-Promoted Allylic Oxidation

6-O-tert-Butyldiphenylsilyl-D-glucal is used in studying the mechanism of iodine(III)-promoted allylic oxidation of glycals. It helps in understanding the transformation processes involved in this type of chemical reaction (Kirschning, 1995).

In Intramolecular Orthotransesterification

It's used in the preparation of orthoacetates via acid-catalyzed intramolecular orthotransesterification, providing insights into reaction mechanisms and potential applications in synthetic chemistry (Moradei, Mortier, & Cirelli, 2005).

Glycosyl Donor in Organic Synthesis

Acting as a glycosyl donor, this compound is vital in the synthesis of various glycosides, showcasing its versatility in carbohydrate chemistry (Sadeh, Warren, & Jeanloz, 1983).

Structural Studies in Carbohydrate Chemistry

This compound aids in the study of ring conformations in D-glucose derivatives, providing valuable insights into the structural aspects of carbohydrates (Yamada, Tanigakiuchi, Nagao, Okajima, & Mukae, 2004).

Role in the Synthesis of Oxepanes

It's used in the synthesis of oxepanes through cyclopropanation and ring expansion of D-glucal derivatives, highlighting its utility in creating complex organic structures (Hoberg, 1997).

Mechanism of Action

Safety and Hazards

The safety data sheet suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced and nothing should be given by mouth to an unconscious person .

Future Directions

properties

IUPAC Name |

(2R,3S,4R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4Si/c1-22(2,3)27(17-10-6-4-7-11-17,18-12-8-5-9-13-18)26-16-20-21(24)19(23)14-15-25-20/h4-15,19-21,23-24H,16H2,1-3H3/t19-,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVBZUOTQALJIU-NJYVYQBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C(C=CO3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@@H](C=CO3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-tert-Butyldiphenylsilyl-D-glucal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)

![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)